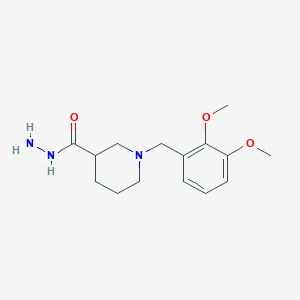
4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide, also known as EOAI, is a chemical compound that has been researched extensively for its potential applications in the field of medicine. EOAI is a heterocyclic compound that contains both imidazole and oxime functional groups. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Wirkmechanismus
The exact mechanism of action of 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as cytokines and prostaglandins. 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has also been shown to inhibit the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as interleukin-1 beta and tumor necrosis factor-alpha. 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has also been shown to increase the activity of antioxidant enzymes, such as glutathione peroxidase and glutathione reductase. Additionally, 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is that it possesses a wide range of biological activities, which makes it a promising candidate for the development of drugs for various diseases. Additionally, 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been shown to have low toxicity, which makes it a relatively safe compound to work with in the lab. However, one of the limitations of 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity for specific applications.
Zukünftige Richtungen
There are a number of future directions for research on 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the mechanism of action of 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide to better understand its biological activity. Additionally, research could focus on developing analogs of 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide to improve its activity and selectivity for specific applications. Finally, research could focus on developing drug delivery systems for 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide to improve its bioavailability and efficacy in vivo.
Synthesemethoden
4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide can be synthesized using a variety of methods, including the reaction of 2-phenyl-2,5-dihydro-1H-imidazole-1-ol with ethyl chloroacetate in the presence of a base. The resulting product can then be oxidized using hydrogen peroxide to form 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide. Other methods of synthesis have also been reported in the literature, including the use of oximes and nitroso compounds.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has also been shown to possess antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases, such as cancer and cardiovascular disease. Additionally, 4-ethyl-5,5-dimethyl-2-phenyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has been shown to possess antitumor properties, which makes it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
5-ethyl-3-hydroxy-4,4-dimethyl-1-oxido-2-phenyl-2H-imidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14(11)16)10-8-6-5-7-9-10/h5-9,12,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIPUOGHUWXIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(N(C1(C)C)O)C2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-oxo-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propyl]phenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate](/img/structure/B4977208.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977216.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4977221.png)

![2-(2-{4-[3-(methylthio)propyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4977225.png)
![(1,3-benzodioxol-5-ylmethyl)[3-(benzyloxy)-4-methoxybenzyl]amine oxalate](/img/structure/B4977232.png)


![4-chloro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B4977266.png)
![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)
![2-(2-chlorophenyl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4977304.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)